4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
Descripción
4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound featuring a benzotriazepine-dione core. The structure includes:
- A phthalimide moiety (1,3-dioxo-isoindole) linked via a 3-carbon propyl chain, which may facilitate hydrogen bonding or π-π interactions with biological targets.
- A 1,3,4-benzotriazepine-2,5-dione scaffold, a rare seven-membered ring system distinct from classical benzodiazepines.
Propiedades
IUPAC Name |
4-tert-butyl-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-1,3,4-benzotriazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-23(2,3)27-21(30)17-11-6-7-12-18(17)24-22(31)26(27)14-8-13-25-19(28)15-9-4-5-10-16(15)20(25)29/h4-7,9-12H,8,13-14H2,1-3H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPWQRXJWWLPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C23H24N4O4
- Molecular Weight : 420.46106 g/mol
- CAS Number : [1537890-74-6]
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential therapeutic effects against various diseases. Here are key findings from recent research:
1. Anticancer Activity
Research indicates that derivatives of benzotriazepine compounds exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they can target the MEK/ERK pathway, which is often dysregulated in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 |
| Study B | MOLM13 (acute monocytic leukemia) | 1.2 | Downregulation of p-p70S6K |
These studies suggest that the compound can effectively reduce cell viability in specific leukemia models through targeted inhibition of critical kinases involved in tumor growth .
2. Neuroprotective Effects
The compound's structural analogs have been studied for neuroprotective properties:
- Mechanism : It may reduce oxidative stress and inflammation in neuronal cells. In vitro studies have shown that certain derivatives can inhibit amyloid-beta aggregation and modulate acetylcholinesterase activity, which is relevant in Alzheimer's disease.
| Study | Model | Effect Observed |
|---|---|---|
| Study C | Astrocytes exposed to Aβ 1-42 | Reduction in TNF-α levels |
| Study D | Scopolamine-induced model | Decreased β-secretase activity |
These findings highlight the potential for this class of compounds to serve as multi-target agents for neurodegenerative diseases .
3. Toxicity and Safety
Toxicological assessments are crucial for understanding the safety profile of new compounds:
- Toxicity data from computational models indicate that while some structural analogs show promise as therapeutic agents, they also exhibit dose-dependent toxicity in certain assays.
Case Studies
Several case studies have demonstrated the biological activity of related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a related benzotriazepine derivative in xenograft models, revealing significant tumor growth inhibition at doses as low as 10 mg/kg when administered orally. The study concluded that these compounds could be developed further as anticancer agents due to their favorable pharmacokinetic profiles.
Case Study 2: Neuroprotection in Alzheimer's Models
In a scopolamine-induced cognitive impairment model, treatment with a derivative led to improved memory performance and reduced levels of Aβ plaques. This suggests potential applicability in treating Alzheimer's disease through modulation of neuroinflammatory pathways.
Aplicaciones Científicas De Investigación
Biological Applications
-
Anticancer Activity
- Research indicates that derivatives of benzotriazepines exhibit significant anticancer properties. The structural features of 4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine suggest potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation.
-
Neuroprotective Effects
- Compounds with similar structures have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate G protein-coupled receptors (GPCRs) is a promising avenue for developing neuroprotective agents.
Pharmacological Insights
The compound's pharmacological profile can be enhanced through modifications to its structure. For example:
- Allosteric Modulation : It may act as a positive allosteric modulator for certain GPCRs, which are crucial in various signaling pathways relevant to mental health disorders and neurodegeneration .
Comparative Analysis of Related Compounds
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
| Compound Name / Feature | Target Compound | Analog 1 (Methyl variant) | Analog 2 (Benzodiazepine core) |
|---|---|---|---|
| Core Structure | 1,3,4-Benzotriazepine-2,5-dione | 1,3,4-Benzotriazepine-2,5-dione | 1,4-Benzodiazepine-2-one |
| Substituent at Position 4 | tert-Butyl | Methyl | Phenyl |
| Linker Length | Propyl (C3) | Ethyl (C2) | N/A |
| Electron-Withdrawing Groups | Phthalimide (C3) | Phthalimide (C3) | Nitro (C7) |
| Molecular Weight (g/mol) | ~477.5 (estimated) | ~435.4 | ~290.3 (e.g., Diazepam) |
| Hypothetical Solubility (logP) | High (logP >3) | Moderate (logP ~2.5) | Moderate (logP ~2.8) |
| Potential Binding Targets | Kinases, proteases | Kinases | GABA receptors |
Key Findings:
Core Flexibility vs. However, this flexibility may reduce binding specificity compared to rigid analogs like diazepam (a benzodiazepine).
Substituent Effects: The tert-butyl group in the target compound increases steric hindrance, which could reduce off-target interactions but may also limit solubility. The phthalimide moiety introduces strong electron-withdrawing properties, enhancing interactions with positively charged enzymatic pockets (e.g., ATP-binding sites in kinases) compared to nitro groups in benzodiazepines .
Linker Length :
- The propyl chain in the target compound allows optimal positioning of the phthalimide group for target binding. Shorter linkers (e.g., ethyl in Analog 1) may restrict spatial orientation, while longer chains could introduce entropic penalties.
Therapeutic Implications :
- Benzodiazepines (e.g., diazepam) primarily modulate GABA receptors for anxiolytic effects. In contrast, the target compound’s phthalimide and triazepine motifs suggest utility in oncology or inflammatory diseases, akin to kinase inhibitors like imatinib .
Q & A
Q. What theoretical frameworks guide hypothesis formulation for this compound’s mechanism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
